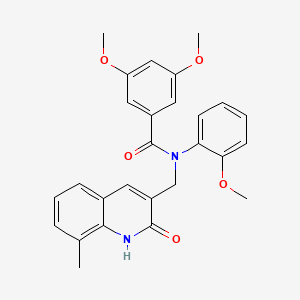
N-isopropyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isopropyl-2-nitro-4-(5-(pyridin-3-yl)-1,2,4-oxadiazol-3-yl)aniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is commonly referred to as INPOXAN and has a molecular formula of C19H18N6O3.
Wirkmechanismus
The mechanism of action of INPOXAN is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are involved in cancer cell growth and proliferation. Specifically, it has been shown to inhibit the activity of various enzymes, including topoisomerase IIα and HDAC6, which are involved in cancer cell growth and survival.
Biochemical and Physiological Effects
INPOXAN has been shown to have significant biochemical and physiological effects in various cell types. It has been shown to induce apoptosis in cancer cells, inhibit cancer cell migration and invasion, and reduce the expression of various oncogenes. Additionally, it has been shown to reduce inflammation and oxidative stress in various cell types, suggesting that it could be used in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
INPOXAN has several advantages for lab experiments, including its high potency and specificity for cancer cells. Additionally, it has been shown to have low toxicity in normal cells, making it a promising candidate for the development of new cancer therapies. However, one limitation of INPOXAN is its limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of INPOXAN. One potential direction is the development of new cancer therapies that are based on the compound. Additionally, further research is needed to fully understand the mechanism of action of INPOXAN and its potential applications in various fields. Other future directions could include the development of new synthetic methods for the compound and the study of its pharmacokinetics and pharmacodynamics.
Synthesemethoden
INPOXAN can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The first step involves the synthesis of 5-(pyridin-3-yl)-1,2,4-oxadiazole-3-carboxylic acid, which is then reacted with N-isopropyl-4-nitroaniline to produce INPOXAN. The synthesis method has been optimized to produce high yields of the compound, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
INPOXAN has been extensively studied for its potential applications in various fields. It has been found to exhibit significant anticancer activity in vitro and in vivo, making it a promising candidate for the development of new cancer therapies. Additionally, it has been shown to have anti-inflammatory and anti-oxidant properties, suggesting that it could be used in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-nitro-N-propan-2-yl-4-(5-pyridin-3-yl-1,2,4-oxadiazol-3-yl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-10(2)18-13-6-5-11(8-14(13)21(22)23)15-19-16(24-20-15)12-4-3-7-17-9-12/h3-10,18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQMALJJSANBSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-N-(propan-2-YL)-4-[5-(pyridin-3-YL)-1,2,4-oxadiazol-3-YL]aniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-fluorobenzamide](/img/structure/B7720448.png)

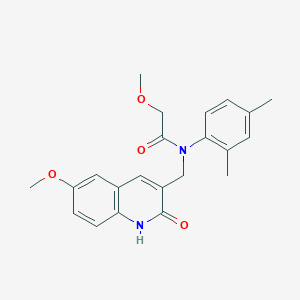

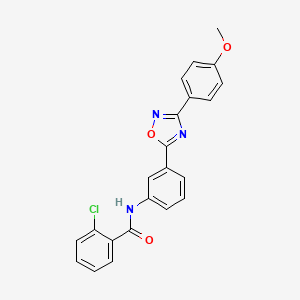

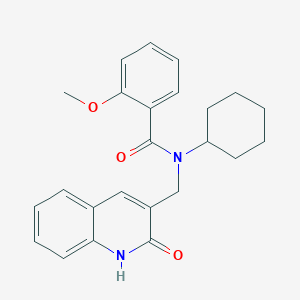
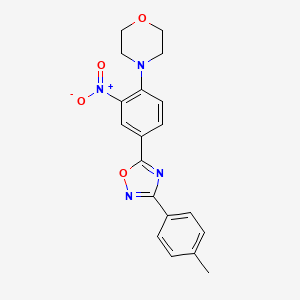
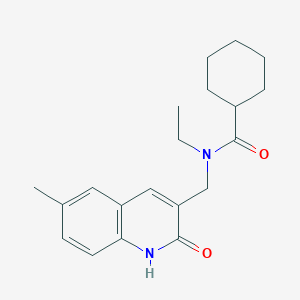
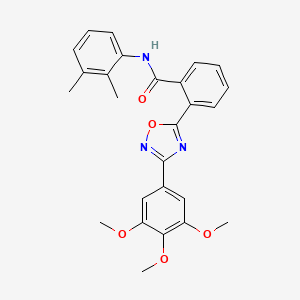
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7720522.png)
